5-chloro-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H15ClN2O2S2 and its molecular weight is 330.85. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents against Coxsackie B4 virus , with IC50 values ranging from 0.4 to 2.1 μg/mL .
Fluorescent Dye Intermediates
Our compound can serve as an intermediate for fluorescent dyes. Researchers use it primarily in biological labeling and bioimaging studies .
Enzyme Substrates
The compound can function as an enzyme substrate for detecting the activity of specific fluorescent molecules .
Catalysis
While not directly related to the compound itself, the broader class of heteroarenes (including indole derivatives) has been explored in catalytic reactions . For instance, silylated boronic esters have been used as substrates in protodeboronation reactions .
Antimicrobial Potential
Although specific data on our compound is scarce, indole derivatives in general exhibit antimicrobial properties. For example, compounds 1a and 1b have shown good antimicrobial potential .
properties
IUPAC Name |
5-chloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S2/c1-15-8-2-3-11(15)9-16(10-4-5-10)20(17,18)13-7-6-12(14)19-13/h2-3,6-8,10H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEHOMYJHSBALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.